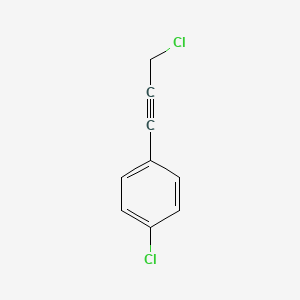
1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene” is an organic compound with the molecular formula C9H6Cl2 . It is also known as “1-(3-chloroprop-1-yn-1-yl)-4-methylbenzene” and has a molecular weight of 185.05 .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene” consists of a benzene ring substituted with a chloropropynyl group . The InChI code for this compound is 1S/C9H6Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 .Physical And Chemical Properties Analysis
“1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene” is an oil-like liquid at room temperature . It has a molecular weight of 185.05 and a density of 1.096 g/mL at 25/4℃ .Scientific Research Applications
Chemical Reactions and Synthesis
1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene, as a compound, plays a role in various chemical reactions and synthesis processes. For instance, Matsuda and Shinohara (1978) studied the reactions of 1-X-2-chloropropanes with benzene catalyzed by AlCl3, which resulted in the formation of various products, including n-propylbenzene and 1,1-diphenyl-1-propene, alongside 1-X-2-phenylpropane and diphenylpropanes (H. Matsuda & Hideo Shinohara, 1978).
Catalysis and Molecular Interactions
The compound is also relevant in studies of catalysis and molecular interactions. For example, Segi et al. (1982) explored the Friedel-Crafts alkylation of benzene with (+)-2-methyloxetane in the presence of Lewis acids. This research highlighted the stereochemical course of the reaction and the formation of by-products in optically active forms (M. Segi et al., 1982).
Polymerization and Material Science
In the field of polymerization and material science, the compound's derivatives or similar structures have been investigated. Dittmer, Pask, and Nuyken (1992) discussed 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, as an initiator/transfer agent for cationic polymerizations, focusing on its interaction with BCl3 in CH2Cl2 (T. Dittmer, S. Pask & O. Nuyken, 1992).
Pharmaceutical and Bioactive Compound Synthesis
The synthesis and bioactivity of related compounds, like those involving chloro and benzene structures, have implications in pharmaceutical research. Naganagowda and Petsom (2011) synthesized new derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, which were screened for antibacterial activity (G. Naganagowda & A. Petsom, 2011).
properties
IUPAC Name |
1-chloro-4-(3-chloroprop-1-ynyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWYJCGHBRRDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)
![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)
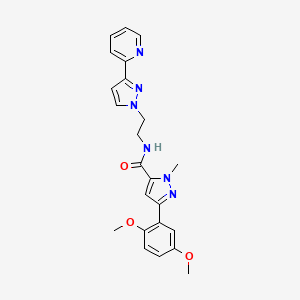
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)
![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)
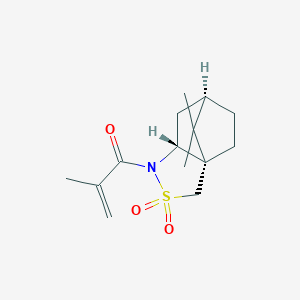
![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)
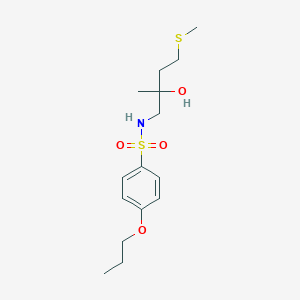
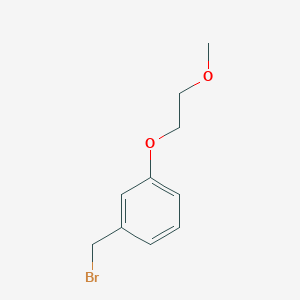
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)